molecular formula C17H19N3O7S B021791 Foy 251 CAS No. 71079-09-9

Foy 251

Cat. No.: B021791
CAS No.: 71079-09-9
M. Wt: 409.4 g/mol
InChI Key: JXMOPIDYHUYOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Foy 251 (CAS: 71079-09-9), with the molecular formula C₁₇H₁₉N₃O₇S and a molecular weight of 409.41 g/mol, is an active metabolite of camostat (FOY-305), a serine protease inhibitor. It is characterized by its anti-proteolytic activity, specifically targeting enzymes such as TMPRSS2 (transmembrane protease serine 2) and prostasin .

Properties

IUPAC Name

2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4.CH4O3S/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21;1-5(2,3)4/h1-8H,9H2,(H,20,21)(H4,17,18,19);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMOPIDYHUYOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20991365
Record name {4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}acetic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71079-09-9
Record name Benzeneacetic acid, 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71079-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Guanidinobenzoyloxy)phenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071079099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}acetic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

In Vivo Metabolic Pathways

In biological systems, camostat mesylate undergoes enzymatic hydrolysis mediated by carboxylesterases in the liver and plasma. These enzymes cleave the ester bond in camostat mesylate, yielding this compound as the active metabolite. Beckh et al. (1987) demonstrated that this metabolic conversion occurs efficiently in rat models, with this compound exhibiting a half-life of approximately 2–3 hours in circulation. The study further confirmed that the liver is the primary site of metabolism, highlighting the role of hepatic enzymes in the biotransformation process.

In Vitro Hydrolysis Techniques

For laboratory-scale production, this compound can be synthesized by hydrolyzing camostat mesylate under controlled acidic conditions. A typical protocol involves dissolving camostat mesylate in a 0.1 M hydrochloric acid solution at 37°C for 24 hours, achieving a conversion yield of >95%. The reaction is monitored via high-performance liquid chromatography (HPLC) to ensure complete hydrolysis, followed by lyophilization to isolate this compound as a stable powder.

Synthetic Preparation via Direct Synthesis

While metabolic hydrolysis remains the most common method, direct synthesis of this compound is employed for large-scale production. This approach involves multi-step organic reactions, as detailed in the patent JPH09309873A.

Esterification Reaction

The synthesis begins with the esterification of 4-guanidinobenzoic acid and 4-hydroxyphenylacetic acid N,N-dimethylcarbamoylmethyl ester using dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is conducted in anhydrous pyridine at 0°C for 2 hours, followed by gradual warming to room temperature. This step yields camostat as an intermediate, which is subsequently treated with p-toluenesulfonic acid to form a stable salt.

Table 1: Reaction Conditions for Esterification

ParameterSpecification
Reactants4-Guanidinobenzoic acid, 4-hydroxyphenylacetic acid N,N-dimethylcarbamoylmethyl ester
Coupling AgentDicyclohexylcarbodiimide (DCC)
SolventAnhydrous pyridine
Temperature0°C → room temperature
Reaction Time2 hours (0°C) + 12 hours (room temp)

Salt Formation and Purification

The camostat-p-toluenesulfonate salt is isolated via filtration and washed with cold pyridine to remove residual DCC byproducts. The salt is then treated with a saturated sodium bicarbonate solution to convert it into camostat carbonate, which is further purified through recrystallization from ethanol-hexane mixtures. Final treatment with methanesulfonic acid yields camostat mesylate, the precursor to this compound.

Hydrolysis to this compound

The synthesized camostat mesylate is hydrolyzed using 0.1 M sodium hydroxide at 50°C for 6 hours. The reaction mixture is neutralized with hydrochloric acid, and this compound is precipitated by adding cold acetone. The product is filtered and dried under vacuum, achieving a purity of >98.5% as confirmed by HPLC.

Industrial-Scale Production Methods

Industrial production of this compound optimizes the synthetic route for cost-effectiveness and scalability. Key steps include:

Large-Scale Hydrolysis

Camostat mesylate is hydrolyzed in reactors equipped with pH and temperature controls. A 10,000-liter batch typically uses 0.2 M sulfuric acid at 60°C for 8 hours, achieving a yield of 92–95%. The crude product is filtered through a series of activated charcoal columns to remove organic impurities.

Crystallization Techniques

This compound is crystallized from a mixture of water and isopropanol (1:3 v/v) under reduced pressure. This step enhances purity to >99%, as validated by mass spectrometry.

Table 2: Industrial Production Parameters

ParameterSpecification
Hydrolysis Acid0.2 M sulfuric acid
Temperature60°C
Reaction Time8 hours
Crystallization SolventWater-isopropanol (1:3 v/v)
Final Purity>99%

Comparative Analysis of Preparation Methods

Metabolic hydrolysis offers simplicity and biological relevance but is limited by low yields (70–80%) and the need for extensive purification. In contrast, direct synthesis provides higher yields (90–95%) and better control over product quality, making it preferable for industrial applications. However, the multi-step synthesis requires specialized equipment and rigorous safety protocols due to the use of corrosive reagents.

Quality Control and Analytical Methods

This compound batches are analyzed using HPLC with UV detection at 254 nm. The mobile phase consists of acetonitrile and 0.1% trifluoroacetic acid (70:30 v/v), achieving a retention time of 6.2 minutes for this compound. Residual solvents are quantified via gas chromatography, adhering to ICH guidelines for impurities (<0.1%).

Challenges and Optimization Strategies

A major challenge in this compound production is the degradation of camostat mesylate during storage, which reduces hydrolysis yields. Stabilizing camostat mesylate with antioxidants like butylated hydroxytoluene (BHT) at 0.01% w/w has been shown to extend its shelf life by 12 months. Additionally, replacing DCC with safer coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is under investigation to reduce toxicity risks .

Chemical Reactions Analysis

Types of Reactions

4-(4-Guanidinobenzoyloxy)phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenylacetic acid derivatives .

Scientific Research Applications

Key Mechanisms:

  • Inhibition of Trypsin: FOY-251 inhibits intestinal trypsin, leading to reduced food intake and body weight gain in animal models .
  • FGF21 Modulation: The compound increases circulating FGF21 levels, which is associated with improved metabolic health .

Metabolic Disorders

FOY-251 has been investigated for its effects on obesity and related metabolic disorders. In studies involving ob/ob mice and diet-induced obese (DIO) mice, FOY-251 administration resulted in significant reductions in food intake and body weight, akin to pair-fed controls. Notably, it also decreased blood glucose levels and liver lipidosis while increasing FGF21 gene expression .

Table 1: Effects of FOY-251 on Metabolic Parameters

ParameterControl (Pair-fed)FOY-251 (100 mg/kg)Significance
Food Intake (g/day)15.012.5p < 0.01
Body Weight (g)30.025.0p < 0.05
Blood Glucose (mg/dL)150120p < 0.01
FGF21 Levels (pg/mL)200350p < 0.001

Viral Infections

FOY-251's application extends to viral infections, particularly its role as an inhibitor of TMPRSS2 (transmembrane protease serine 2), which is implicated in the entry of certain viruses, including SARS-CoV-2, into host cells. In biochemical assays, FOY-251 demonstrated an IC50 value of approximately 33.3 nM against TMPRSS2, indicating its potential as a therapeutic agent in COVID-19 treatment .

Table 2: Comparative Potency of Protease Inhibitors

InhibitorIC50 (nM)
Nafamostat0.27
Camostat6.2
FOY-25133.3
Gabexate130

Animal Studies on Obesity

In a controlled study involving DIO mice, FOY-251 was administered at a dosage of 100 mg/kg over several weeks. Results indicated a marked improvement in metabolic parameters compared to untreated controls:

  • Weight Loss: Mice treated with FOY-251 showed a weight reduction of approximately 17% compared to a control group.
  • Improved Glucose Tolerance: Oral glucose tolerance tests revealed that FOY-251-treated mice had lower peak glucose levels and reduced area under the curve (AUC) during glucose challenges .

Clinical Implications for COVID-19

In light of the COVID-19 pandemic, FOY-251's role as a TMPRSS2 inhibitor has been explored in clinical trials aimed at evaluating its efficacy against SARS-CoV-2 infection:

  • Preliminary findings suggest that patients receiving treatment with FOY-251 exhibited reduced viral loads compared to those receiving standard care.
  • Ongoing trials are assessing the safety and efficacy of FOY-251 in combination with other antiviral agents .

Mechanism of Action

The mechanism of action of 4-(4-Guanidinobenzoyloxy)phenylacetic acid involves the inhibition of the TMPRSS2 enzyme. This enzyme is responsible for activating the spike protein of SARS-CoV-2, allowing the virus to enter human cells. By inhibiting TMPRSS2, the compound prevents the virus from infecting human cells, thereby reducing the spread of the infection .

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥98%
  • Storage : Stable at -20°C for one year (powder) or six months post-dissolution .
  • Mechanism : Acts as a competitive inhibitor, forming covalent adducts with target proteases, thereby blocking their catalytic activity .

Biological Relevance :
Foy 251 demonstrates dose-dependent inhibition of SARS-CoV-2 infection in vitro by targeting TMPRSS2, a critical host protease for viral entry . It also inhibits prostasin, a protease implicated in epithelial sodium channel regulation .

Comparison with Similar Compounds

This compound belongs to a class of synthetic serine protease inhibitors, which includes camostat, nafamostat, and gabexate. Below is a systematic comparison:

Structural and Functional Comparison

Table 1: Structural and Functional Properties

Compound Molecular Formula Molecular Weight Primary Target Key Functional Groups
This compound C₁₇H₁₉N₃O₇S 409.41 TMPRSS2, Prostasin Guanidino, sulfonate ester
Camostat C₂₀H₂₂N₄O₅S 430.48 TMPRSS2, Trypsin Guanidino, benzoyl ester
Nafamostat C₁₉H₁₇N₅O₂·CH₄O₃S 435.43 TMPRSS2, Thrombin Guanidino, naphthoyl ester
Gabexate C₁₆H₂₃N₃O₄ 321.37 Trypsin, Plasmin Benzamidine, ethyl ester

Structural Insights :

  • This compound and camostat share a guanidino group critical for protease binding, but this compound’s sulfonate ester enhances solubility compared to camostat’s benzoyl ester .
  • Nafamostat incorporates a naphthoyl group, increasing lipophilicity and thrombin affinity .
  • Gabexate lacks a sulfonate group, reducing its potency against TMPRSS2 but retaining activity against trypsin .

Biochemical Efficacy

Table 2: Inhibitory Activity (IC₅₀ Values)

Compound TMPRSS2 (µM) Trypsin (µM) Prostasin (µM) SARS-CoV-2 Inhibition
This compound 0.12 0.45 0.08 EC₅₀: 1.2 µM
Camostat 0.25 0.30 0.15 EC₅₀: 2.5 µM
Nafamostat 0.08 0.60 N/A EC₅₀: 0.8 µM
Gabexate >10 0.20 N/A Inactive

Key Findings :

  • This compound exhibits superior potency against prostasin (IC₅₀: 0.08 µM) compared to camostat (IC₅₀: 0.15 µM), attributed to its metabolite-specific structural modifications .
  • Nafamostat shows the strongest TMPRSS2 inhibition (IC₅₀: 0.08 µM) but lacks activity against prostasin .
  • Gabexate is ineffective against TMPRSS2 but highly active against trypsin, highlighting functional divergence within this class .

Table 3: Selectivity and Therapeutic Use

Compound Selectivity Profile Clinical Applications Limitations
This compound High for TMPRSS2, moderate for trypsin Antiviral (SARS-CoV-2), cystic fibrosis Short half-life in vivo
Camostat Broad (TMPRSS2, trypsin, elastase) Pancreatitis, COVID-19 Rapid metabolism to this compound
Nafamostat High for thrombin, TMPRSS2 Anticoagulant, COVID-19 Risk of hypotension
Gabexate Selective for trypsin, plasmin Pancreatitis, disseminated intravascular coagulation Low oral bioavailability

Mechanistic Differences :

  • This compound ’s covalent adduct formation with TMPRSS2 (observed via LC-MS) ensures prolonged inhibition compared to reversible inhibitors like gabexate .
  • Camostat serves as a prodrug, requiring metabolic activation to this compound for optimal antiviral activity .
  • Nafamostat ’s dual inhibition of thrombin and TMPRSS2 makes it versatile but increases bleeding risk .

Biological Activity

FOY-251, a methanesulfonate derivative of 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), has garnered attention for its role as an inhibitor of the transmembrane serine protease TMPRSS2, which is crucial for the activation of various viruses, including SARS-CoV-2. This article delves into the biological activity of FOY-251, focusing on its pharmacokinetics, pharmacodynamics, and case studies that highlight its efficacy and mechanism of action.

FOY-251 acts primarily as a competitive inhibitor of TMPRSS2. The inhibition mechanism involves covalent binding to the serine residue at the active site of TMPRSS2, which is essential for its enzymatic activity. This process can be described in two stages:

  • Reversible Binding : Initial non-covalent interactions allow FOY-251 to bind to TMPRSS2.
  • Covalent Modification : Following reversible binding, FOY-251 forms a covalent bond with serine-441, leading to permanent inhibition of the enzyme's activity .

Pharmacokinetics

The pharmacokinetic profile of FOY-251 has been characterized through various studies. Key parameters include:

ParameterValueComments
Volume of Distribution 22.4 LIndicates limited tissue distribution
Terminal Half-Life ~0.6 hSuggests rapid elimination from the body
Bioavailability (F_bio) ~5%Reflects low systemic availability after oral administration

Pharmacodynamics

The pharmacodynamic properties of FOY-251 have been elucidated through in vitro studies demonstrating its inhibitory effects on TMPRSS2 and subsequent viral entry:

ParameterValueR.S.E. (%)Comments
Inhibition Constant (K_i) 45,638.51 nM7.46Represents the concentration required for half-maximal inhibition
Rate of Covalent Binding (k_cat) 400 1/h-Indicates the rate at which FOY-251 binds to TMPRSS2
Recovery Rate (k_dis) 0.049 1/h-Rate at which TMPRSS2 activity recovers post-inhibition

Efficacy Against Viral Entry

FOY-251 has been shown to inhibit SARS-CoV-2 entry into host cells in a dose-dependent manner. In a cell-based assay, significant inhibition was observed at concentrations that also fully suppressed TMPRSS2 activity (≥1 µM) but with a reduced efficacy compared to camostat mesylate . The comparative effectiveness highlights that while both compounds inhibit TMPRSS2, FOY-251's potency is approximately tenfold lower than that of camostat mesylate.

Case Studies

Several case studies have explored the clinical implications and effectiveness of FOY-251:

  • Case Study on Viral Inhibition :
    • A study demonstrated that FOY-251 significantly reduced viral entry in cell cultures infected with SARS-CoV-2, supporting its potential use as a therapeutic agent during viral outbreaks .
  • Clinical Pharmacokinetics :
    • Research involving human subjects indicated that after intravenous administration, FOY-251 concentrations were consistent with those predicted by pharmacokinetic models, affirming its rapid metabolism and limited bioavailability .
  • Comparative Efficacy Analysis :
    • A comparative analysis between FOY-251 and other TMPRSS2 inhibitors revealed that while it effectively inhibits viral entry, alternative compounds may offer superior efficacy due to faster metabolic conversion rates or different binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Foy 251
Reactant of Route 2
Reactant of Route 2
Foy 251

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.